Product packaging for agitoxin 1(Cat. No.:CAS No. 155646-21-2)

agitoxin 1

Cat. No.: B1177748
CAS No.: 155646-21-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agitoxin 1 is a potent 38-amino acid peptide toxin (MW: 4015 Da) originally isolated from the venom of the yellow scorpion, Leiurus quinquestriatus hebraeus . It belongs to the scorpion short toxin family and is a high-affinity, pore-blocking inhibitor of voltage-gated Shaker-family potassium (K+) channels . Its primary mechanism of action involves binding with sub-nanomolar affinity (Kd < 1 nM) to the external vestibule of target K+ channels, thereby physically occluding the pore and preventing ion conduction . A key residue, Lys27, is known to insert deep into the channel's selectivity filter, acting as a plug to block potassium ion flow . The toxin's structure, characterized by a triple-stranded antiparallel beta-sheet and a single alpha-helix stabilized by three disulfide bonds (between Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35), provides a stable scaffold for its biological activity . This compound is an essential research tool for molecular dissection of ion channel function. It is widely used in electrophysiology studies to probe the structure and gating mechanisms of potassium channels, particularly the Shaker K+ channel from Drosophila melanogaster and its mammalian homologs, including KV1.3 . The ability to correlate specific channel mutations with functional changes using this toxin has provided critical insights into the propagation of electrical impulses in excitable membranes . This product is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product documentation for appropriate safety handling procedures.

Properties

CAS No.

155646-21-2

Molecular Formula

C9H7ClN2O

Origin of Product

United States

Molecular Architecture and Structural Biology of Agitoxin 1

Primary Structure: Amino Acid Sequence and Peptide Composition

Agitoxin 1 is a peptide composed of 38 amino acids. There are three types of agitoxin (Agitoxin-1, Agitoxin-2, and Agitoxin-3), which are highly homologous, differing in only a few amino acid positions. The amino acid sequence of Agitoxin-1 is Gly-Val-Pro-Ile-Asn-Val-Lys-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Leu-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Ile-N-Gly-Lys-Cys-His-Cys-Thr-Pro-Lys.

The molecular weight of Agitoxin-1 is approximately 4014.87 Da. Its molecular formula is C169H278N52O47S7.

Agitoxin TypeAmino Acid Sequence (Single-Letter Code)Number of Amino AcidsMolecular Weight (Da)Molecular Formula
Agitoxin-1GVPINVKCTGSPQCLKPCKDAGMRFGKCINGKCHCTPK384014.87C169H278N52O47S7
Agitoxin-2GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK384090.95C169H278N54O48S8
Agitoxin-3GVPINVPCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK384100.98C171H280N54O47S8

Disulfide Bond Connectivity and Stabilization of Tertiary Structure

Disulfide bonds are crucial for the formation and stabilization of the three-dimensional structure of proteins, particularly in extracellular and secreted proteins like this compound. These covalent linkages between cysteine residues help maintain the correct folding and contribute significantly to structural stability.

This compound contains multiple cysteine residues that form disulfide bonds. While the exact connectivity for this compound is not explicitly detailed in the provided snippets, related scorpion toxins with the same structural fold, such as Agitoxin-2, have three disulfide bridges. These cysteine side chains connect the beta-sheet and the helix, forming the core of the molecule and stabilizing its fold. For Agitoxin-2, the disulfide bonds are indicated as connecting Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35. This pattern of disulfide bond formation is a shared element among toxins stemming from arthropods with this fold.

Secondary and Tertiary Structural Motifs

The secondary and tertiary structure of this compound is characterized by specific arrangements of its polypeptide chain in three dimensions.

Triple-Stranded Antiparallel Beta-Sheet Organization

This compound's structure includes a triple-stranded antiparallel beta-sheet. In this beta-sheet arrangement, the polypeptide strands run in opposite directions, and hydrogen bonds form between the backbone atoms of adjacent strands. In the case of agitoxin, the C-terminal strand is situated in the center of the sheet.

Alpha-Helical Conformation and Spatial Relationship

In addition to the beta-sheet, this compound contains a single alpha-helix. An alpha-helix is a common secondary structure where the polypeptide backbone forms a right-handed helical conformation stabilized by hydrogen bonds. This alpha-helix covers one face of the beta-sheet. The cysteine side chains play a role in connecting these secondary structure elements, anchoring the helix to the beta-sheet core via disulfide bonds.

Three-Dimensional Structure Elucidation (e.g., by NMR for Agitoxin-2)

The three-dimensional structure of agitoxin, particularly Agitoxin-2, has been determined using solution Nuclear Magnetic Resonance (NMR) methods. These studies have revealed that Agitoxin-2 possesses a characteristic scorpion toxin fold, classified as a 'Scorpion short toxin'.

The structure of Agitoxin-2 consists of a triple-stranded antiparallel beta-sheet and a single alpha-helix that covers one face of the beta-sheet. The core of the molecule is formed by cysteine side chains that connect the beta-sheet and the helix via disulfide bonds. Agitoxin-2 contains three disulfide bridges. In Agitoxin-2, these disulfide bonds are located between cysteine residues at positions 8-28, 14-33, and 18-35.

The fold observed in Agitoxin-2 is homologous to the folds of other scorpion venom toxins. One edge of the beta-sheet and the adjacent face of the helix in Agitoxin-2 form the interface that interacts with the Shaker K+ channel. Specific surface-exposed residues on the beta-sheet, such as Arginine at position 24, Lysine (B10760008) at position 27, and Arginine at position 31, have been identified through mutagenesis studies as being functionally important for blocking the Shaker K+ channel. Lysine 27, in particular, plays a crucial role in blocking the channel pore by interacting with the selectivity filter.

NMR spectroscopy allows for the precise characterization of the surface residues involved in the interaction with the potassium channel. The rigid structure of toxins like Agitoxin-2 can serve as a caliper to estimate the dimensions of the potassium channel pore. Studies involving NMR have also been used to investigate the structural properties of chimeric peptides derived from agitoxin-2 and other toxins, providing insights into the relationship between structure and function.

Data regarding the structural features of Agitoxin-2 determined by NMR include the identification of secondary structure elements, such as the alpha-helix and beta-strands, and the determination of the disulfide bond connectivity.

Structural FeatureDescriptionObserved in Agitoxin-2 by NMR
Overall FoldScorpion short toxin fold (α/β scaffold)Yes
Secondary StructureTriple-stranded antiparallel beta-sheetYes
Secondary StructureSingle alpha-helixYes
Disulfide BondsThree intramolecular disulfide bridgesYes
Disulfide ConnectivityCys8-Cys28, Cys14-Cys33, Cys18-Cys35Yes
Channel Interaction InterfaceEdge of beta-sheet and adjacent helix faceYes
Key Functional ResiduesArg24, Lys27, Arg31 (involved in channel blocking)Yes

Research findings based on NMR structure elucidation have contributed to understanding the mechanism of action of agitoxin-2 and its interaction with potassium channels. The structural information has also been utilized in studies involving site-directed mutagenesis to further elucidate the details of toxin-channel interactions.

Molecular Mechanisms of Ion Channel Modulation by Agitoxin 1

Identification of Primary Target: Voltage-Gated Potassium (Kv) Channels

Agitoxin 1 primarily targets voltage-gated potassium channels, with a notable preference for subtypes within the Kv1 family. It exhibits high-affinity binding to channels such as the Drosophila Shaker K+ channel and its mammalian counterparts, including Kv1.1, Kv1.3, and Kv1.6. The binding affinity can vary depending on the specific Kv channel subtype, with Agitoxin 2, a closely related variant, demonstrating subnanomolar affinities for Kv1.1, Kv1.3, and Kv1.6. This differential affinity profile underscores the utility of this compound and its analogs as probes for distinguishing and studying the functional roles of various Kv channel subtypes.

Detailed Interaction at the Channel Pore

The mechanism by which this compound blocks ion conduction involves its physical interaction with the channel pore, effectively occluding the pathway for potassium ions. This interaction is mediated by specific contacts between the toxin and key structural elements of the channel protein.

Binding Site Localization: External Vestibule and Selectivity Filter

This compound binds to the external vestibule of the Kv channel pore. This region, located at the extracellular face of the membrane, is formed by the pore loops contributed by each of the four channel subunits. The toxin's structure presents a surface that is sterically and electrostatically complementary to this extracellular entryway. A critical aspect of the interaction is the penetration of a portion of the toxin into the selectivity filter, the narrowest segment of the pore responsible for the selective passage of potassium ions.

Specific Residue Interactions in Pore Occlusion (e.g., Lysine-27)

A particularly important residue in the interaction of this compound with the channel pore is Lysine-27 (Lys27). This positively charged amino acid residue is strategically positioned to enter and plug the channel's selectivity filter. Lys27 is thought to act as a molecular mimic of a potassium ion, effectively blocking the permeation pathway. Mutagenesis studies, including alanine (B10760859) scanning, have confirmed the critical role of Lys27, along with other residues like Arginine-24 and Arginine-31, in determining the high affinity of agitoxin for channels like the Shaker potassium channel. Specific interactions, such as hydrogen bonds formed between the side chain of Lys27 and the backbone carbonyls of residues within the selectivity filter (e.g., Tyr395 in the Shaker channel), are crucial for stabilizing the toxin-channel complex.

Impact on Ion Conductance and Channel Gating Kinetics

The primary functional consequence of this compound binding is the potent inhibition of potassium ion conductance through the targeted channels. This is a direct result of the toxin physically blocking the ion permeation pathway. Beyond simply blocking ion flow, this compound has also been utilized as a tool to study channel gating kinetics. By blocking the large ionic currents, agitoxin allows for the resolution and measurement of the much smaller gating currents, which reflect the conformational movements of the channel's voltage sensors during activation and deactivation. This capability has provided valuable insights into the electromechanical coupling within Kv channels. The binding of the toxin can also indirectly influence gating by stabilizing certain conformational states of the channel protein.

Conformational Dynamics during Toxin-Channel Association: Induced Fit Model

The interaction between this compound (and its close analog, Agitoxin 2) and potassium channels is not a rigid interaction but involves dynamic conformational changes, consistent with an induced-fit model. Upon binding, both the toxin and the channel can undergo structural rearrangements that optimize their interaction interface and enhance the binding affinity. Studies employing high-speed atomic force microscopy have provided direct evidence for induced-fit dynamics during the binding of Agitoxin 2 to the KcsA channel, showing that the channel's affinity for the toxin increases over the duration of the binding event. This suggests that the channel undergoes a conformational adjustment upon initial contact with the toxin, transitioning to a state with higher binding affinity. Similarly, the flexible side chains of the toxin can adopt different conformations in the bound state compared to their free solution structure, further supporting the induced-fit mechanism. This dynamic interaction contributes to the efficiency and specificity of toxin binding.

Specificity and Functional Characterization of Agitoxin 1 on Kv Channel Subtypes

Affinity and Selectivity for Shaker K+ Channels (Drosophila and Mammalian Homologues)

Agitoxin 1 binds with high affinity to the Drosophila Shaker K+ channel and its mammalian homologues. This high-affinity binding, typically reported with dissociation constants (Kd) less than 1 nM, is crucial for its blocking effect. The interaction involves key residues in both the toxin and the channel's external vestibule. Agitoxin 2, a related toxin, has been shown to bind to the Shaker Kv1 channel, and studies involving mutations have highlighted the importance of residues like Arg 24, Lys 27, and Arg 31 in the toxin for high-affinity binding. The blocking mechanism is suggested to involve the toxin sitting on the channel and preventing opening through flexible side-chain movements, with Lys 27 potentially plugging the selectivity filter.

Differential Blockade of Kv1 Subfamily Members

This compound demonstrates varying potencies against different members of the Kv1 subfamily (KCNA genes). This differential blockade is key to understanding its specific biological effects.

Kv1.1 Channel Interactions and Binding Affinities

This compound is a high-affinity blocker of Kv1.1 channels. Studies have reported potent inhibition of Kv1.1 by agitoxin, including recombinant forms. For example, recombinant agitoxin 2 blocked mouse Kv1.1 channels with an IC50 of 144 ± 30 pM. Another study involving fluorescently labeled agitoxin 2 reported a low nanomolar affinity for hybrid KcsA-Kv1.1 channels. While some earlier electrophysiological studies reported even lower IC50 values for agitoxin 2 on Kv1.1, the reason for these differences is not entirely clear. Agitoxin 2 has been used as a known Kv1.1 channel peptide blocker in studies validating fluorescence-based analytical systems.

Kv1.2 Channel Interactions and Binding Affinities

This compound shows considerably lower affinity for Kv1.2 channels compared to Kv1.1 and Kv1.3. Studies using recombinant agitoxin 2 have indicated micromolar concentrations are required for pore-blocking activity on Kv1.2 channels expressed in oocytes. In contrast to toxins that block Kv1.1, Kv1.2, or Kv1.6 with high affinity (like α-dendrotoxin), agitoxin 2, which lacks high affinity for Kv1.2, failed to significantly reduce certain potassium currents, implicating the involvement of Kv1.2 subunits in those currents.

Kv1.3 Channel Interactions and Binding Affinities

This compound is a potent inhibitor of Kv1.3 channels. It is considered a high-affinity blocker of Kv1.3. Recombinant agitoxin 2 has been shown to block mouse Kv1.3 channels with high potency (IC50 = 201 ± 39 pM). Fluorescently labeled agitoxin 2 bound to Kv1.3 channels on mammalian cells with a dissociation constant of 3.4 ± 0.8 nM. Natural agitoxin, consisting of this compound-3, demonstrates high-affinity inhibition of Kv1.3. this compound at concentrations of 50 to 100 nM has been shown to induce twitches in guinea pig ileum strips, an effect attributed to the blockade of Kv1 channels, likely involving Kv1.1 and Kv1.3.

Kv1.6 Channel Interactions and Binding Affinities

This compound also interacts with Kv1.6 channels. Recombinant agitoxin 2 has shown pore-blocking activity on Kv1.6 channels at low nanomolar concentrations in oocytes. Fluorescently labeled agitoxin 2 exhibited low nanomolar affinity for hybrid KcsA-Kv1.6 channels.

Below is a table summarizing some reported binding affinities (IC50 or Kd values) of this compound and Agitoxin 2 for Kv1 channel subtypes, based on the search results:

Channel SubtypeToxin VariantAffinity MeasureValue (approx.)NotesSource Indices
Shaker K+AgitoxinKd< 1 nMDrosophila and mammalian homologue
Kv1.1rAgTx2IC50144 pMMouse Kv1.1, expressed in L929 cells
Kv1.1AgTx2-GFPAffinityLow nanomolarHybrid KcsA-Kv1.1
Kv1.1Agitoxin 2IC502 nM, 4.2 nMElectrophysiology
Kv1.1Agitoxin 2IC5044 pM, 130 pMEarlier electrophysiology (Note diff.)
Kv1.2AgTx2-GFPActivityMicromolarOocytes
Kv1.3rAgTx2IC50201 pMMouse Kv1.3, expressed in L929 cells
Kv1.3Agitoxin 2Kd3.4 ± 0.8 nMMammalian cells
Kv1.3This compound-3AffinityHigh affinityNatural mixture
Kv1.6AgTx2-GFPAffinityLow nanomolarHybrid KcsA-Kv1.6
Kv1.6AgTx2-GFPActivityLow nanomolarOocytes

Impact on Cellular Excitability and Membrane Potential Regulation (at a cellular research level)

By blocking Kv1 channels, this compound can significantly impact cellular excitability and membrane potential regulation at the cellular research level. Voltage-gated potassium channels, including the Kv1 subfamily, play crucial roles in shaping action potentials, regulating firing frequency, and controlling membrane potential.

Blockade of Kv1 channels by toxins like agitoxin can lead to increased neuronal excitability. For instance, this compound's ability to induce twitches in guinea pig ileum is attributed to increased excitability of intramural nerve plexuses, promoting acetylcholine (B1216132) release. This suggests that Kv1 channels, particularly Kv1.1, are involved in regulating neurotransmitter release in this context.

Studies investigating the role of specific Kv1 subunits in cellular function have utilized agitoxin 2 to differentiate contributions. For example, the failure of agitoxin 2 (which has low affinity for Kv1.2) to reduce certain currents or induce EPSCs suggested that Kv1.2 subunits were essential in those observed effects, highlighting the importance of Kv1.2 in regulating neuronal excitability and neurotransmitter release in specific pathways.

Furthermore, Kv channels are involved in regulating the frequency of neuronal action potential firing and preventing neuronal hyperexcitability. By blocking these channels, this compound can disrupt this regulation. At a cellular level, this can manifest as altered action potential duration and firing patterns. While some studies on sensory neurons did not find agitoxin 2 preventing hypoxia-induced current reduction, indicating complexity in channel involvement, the general principle is that Kv channel blockade by toxins like agitoxin impacts the potassium currents that are critical for controlling cellular electrical activity.

Distinction from Modulators of Other Ion Channel Classes (e.g., TRP Channels, Calcium Channels)

This compound, a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is primarily characterized by its potent and selective blockade of voltage-gated potassium (Kv) channels, particularly subtypes within the Kv1 family . This specificity is a key feature distinguishing it from modulators that target other ion channel classes, such as Transient Receptor Potential (TRP) channels or voltage-gated calcium (CaV) channels .

The mechanism of action for this compound and other related scorpion toxins involves binding to the external vestibule of the Kv channel pore, effectively blocking the passage of potassium ions . This interaction is highly dependent on specific amino acid residues in both the toxin and the channel, such as a conserved lysine (B10760008) residue in the toxin that plugs the selectivity filter . For example, mutations in key residues of agitoxin 2, a close homologue of this compound, have been shown to dramatically reduce its binding and activity on Shaker Kv channels . The precise fit and interaction with the Kv channel pore and surrounding extracellular loops are central to this compound's selectivity .

In contrast, modulators of TRP channels and CaV channels interact with their targets through different mechanisms and binding sites. TRP channels, a diverse group of cation channels, are activated by a wide range of stimuli including temperature, mechanical stress, and chemical ligands . While some scorpion toxins have been found to modulate TRP channels, their mechanisms and target sites differ from the pore-blocking action of this compound on Kv channels . For instance, some vanillotoxins from tarantulas show graded selectivity for both Kv2.1 and TRPV1 channels, but their binding regions appear distinct .

Voltage-gated calcium channels also represent a distinct class of ion channels with different structural features and modulation sites compared to Kv channels . CaV channels are primarily involved in mediating calcium influx in response to membrane depolarization . Toxins that modulate CaV channels, such as ω-agatoxins from spider venom or ω-conotoxins from cone snails, target specific CaV channel subtypes (e.g., N-type, P/Q-type, L-type) through interactions with the pore region or sites that affect channel gating . While some toxins might exhibit activity on multiple channel types, the high affinity and specific pore block exerted by this compound are characteristic of its action on Kv channels, particularly the Kv1 subfamily .

The distinct pharmacological profiles of this compound, TRP channel modulators, and CaV channel modulators are evident in their effects on different cell types and responses. This compound is a valuable tool for studying Kv channel function due to its specificity, whereas TRP and CaV channel modulators are used to investigate the roles of their respective targets in various physiological processes, such as pain signaling (TRP channels) or neurotransmitter release (CaV channels) .

Advanced Methodologies in Agitoxin 1 Research

Biochemical Purification and Characterization Techniques

The initial isolation and characterization of agitoxin 1, 2, and 3 from scorpion venom were achieved using high-performance liquid chromatography (HPLC) techniques . These methods allowed for the separation and purification of the individual toxins from the complex venom mixture . Characterization of the purified peptides involved techniques such as mass spectroscopy, amino acid analysis, and sequence determination . This compound is a peptide consisting of 38 amino acids . Its molecular weight is approximately 4014.87 Da, with a molecular formula of C₁₆₉H₂₇₈N₅₂O₄₇S₇ . Agitoxin 2 has a molecular weight of approximately 4090.89 Da and a molecular formula of C₁₆₉H₂₇₈N₅₄O₄₈S₈ . Agitoxin 3 has a molecular weight of approximately 4100.98 Da . The chemical identity of these toxins was further confirmed by producing functional synthetic versions using recombinant methods .

Recombinant Expression Systems for Agitoxin Production

Recombinant DNA technology provides alternative and often more efficient routes for producing agitoxin peptides compared to extraction from natural sources or chemical synthesis, particularly for generating larger quantities, mutants, or fusion proteins .

Bacterial Expression (e.g., E. coli) and Refolding Strategies

Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth and high yield potential . However, expressing disulfide-rich peptides like agitoxin in the cytoplasm of E. coli often leads to the formation of inactive inclusion bodies, necessitating subsequent solubilization and refolding steps to restore biological activity . Refolding strategies are critical for allowing the misfolded protein to regain its native three-dimensional structure, including the correct formation of disulfide bonds . Various methods exist for refolding, including dilution, dialysis, and on-column refolding, with rapid dilution being a commonly used approach . Critical parameters during refolding include pH, the presence of reducing agents (often a mixture of reduced and oxidized glutathione), and the speed of denaturant removal . While inclusion body formation can simplify initial isolation, achieving full recovery of biological activity after refolding can be challenging . Some studies have successfully produced functional recombinant agitoxin variants in E. coli, sometimes utilizing fusion tags (e.g., His-tag, GFP) to aid expression, purification, and potentially improve solubility or allow for fluorescent tracking . For instance, GFP-tagged agitoxin 2 has been produced in E. coli, and its purification by affinity chromatography did not require a separate renaturation step .

Yeast Expression (e.g., Pichia pastoris) for High Yields

Pichia pastoris is recognized as an efficient expression system for producing disulfide-rich peptides, often yielding higher amounts of correctly folded protein compared to E. coli, thus avoiding the need for in vitro refolding . This yeast system can achieve high cell densities and secrete recombinant proteins directly into the culture medium, simplifying purification . Studies have demonstrated the successful expression of agitoxin 2 and margatoxin (B612401) (another potassium channel blocker) in P. pastoris, resulting in high yields (12–18 mg/L) . Recombinant toxins produced in P. pastoris have been shown to adopt their native fold and exhibit potency comparable to native toxins in blocking potassium channels . Optimization of P. pastoris expression conditions, including methanol (B129727) induction and medium pH, has further increased yields of recombinant toxins .

Lentivirus-Mediated Intracellular Expression

Lentiviral vectors have been employed to achieve intracellular expression of agitoxin, particularly for studying the effects of inhibiting intracellular potassium channels like Kv1.3 . This approach allows for the genetic engineering of cells to constitutively express the toxin within the cell . Lentivirus-mediated expression of agitoxin has been used in cell lines, such as Jurkat lymphocytes, to selectively inhibit intracellular Kv1.3 channels . This method involves cloning the agitoxin gene into a lentiviral vector, which is then used to transduce target cells . This technique provides a means to investigate the specific roles of intracellular ion channels .

Electrophysiological Approaches (e.g., Patch-Clamp, Oocyte Expression Systems)

Electrophysiological techniques are fundamental to characterizing the functional effects of this compound on ion channels. Patch-clamp is a widely used technique to measure ion currents across cell membranes and assess the blocking activity of toxins . This method can be applied to various cell types expressing the target potassium channels .

Xenopus laevis oocytes are a popular heterologous expression system for studying ion channels due to their large size, which facilitates the injection of cRNA encoding the channel of interest and subsequent electrophysiological recordings . Two-electrode voltage-clamp (TEVC) is commonly used with oocytes to measure macroscopic currents and determine the potency and selectivity of channel blockers like agitoxin . Patch-clamp techniques, including macropatch, can also be applied to oocytes . These electrophysiological studies provide quantitative data on the affinity of agitoxin for different potassium channel subtypes, often expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC₅₀) . For example, agitoxin 2 has been shown to block Shaker potassium channels and their mammalian homologs (Kv1.1, Kv1.3, Kv1.6) with sub-nanomolar to low nanomolar affinity, while showing weaker activity on other channels like Kv1.2 .

Mutagenesis and Structure-Activity Relationship Studies

Mutagenesis, coupled with functional analysis using electrophysiology, is a powerful approach to investigate the structure-activity relationship (SAR) of this compound and identify key amino acid residues involved in channel binding and blocking . By introducing specific mutations into the agitoxin sequence and assessing the effect on channel blocking, researchers can gain insights into the toxin's pharmacophore and the interaction sites on the channel .

Studies have shown that certain residues in agitoxin are critical for its high affinity binding to potassium channels . For instance, specific lysine (B10760008) and arginine residues have been implicated in the interaction with the channel pore . Mutagenesis studies, including alanine (B10760859) scanning, help to pinpoint the importance of individual amino acids for toxin activity . The ability to produce toxin mutants efficiently using recombinant expression systems, particularly Pichia pastoris, facilitates these SAR studies . Understanding the SAR is crucial for designing modified toxins with altered selectivity or potency .

Computational Modeling and Simulation Techniques

Computational methods are indispensable tools in modern research on toxin-channel interactions, offering a means to explore structural details and dynamic processes that are challenging to observe experimentally. Methods such as molecular docking, Brownian dynamics, and molecular dynamics simulations are widely used to predict and analyze the complexes formed between toxins and ion channels. These approaches can provide structural information and theoretical understanding that complements experimental results. Computational modeling is considered crucial for the rational design of selective blockers.

Molecular Dynamics Simulations of Toxin-Channel Complexes

Molecular dynamics (MD) simulations are employed to investigate the interactions within toxin-channel complexes at an atomic level of detail. Studies utilizing MD simulations have focused on the complexes of agitoxin-2 (AgTx2), a close homologue of this compound, with voltage-gated potassium channels like Kv1.2 and the Shaker channel. These simulations help in identifying key interaction sites, including hydrophobic patches, hydrogen bonds, and salt bridges, that mediate the binding between the toxin and the channel.

MD simulations have also been used to assess the stability of predicted binding modes of AgTx2 with the Shaker K+ channel, often incorporating explicit water molecules to mimic physiological conditions. Findings from MD simulations suggest that AgTx2 undergoes conformational changes upon binding to the Shaker K+ channel, supporting an induced-fit model of interaction. Equilibrated conditions in these simulations are typically established by monitoring metrics such as Root Mean Square Deviations (RMSDs) and residue Cα fluctuations over the simulation time span.

Docking Protocols and Binding Mode Predictions

Molecular docking is a computational algorithm designed to predict the likely structures of ligand-receptor complexes. This technique allows for the rapid prediction of numerous potential toxin-channel structures by employing various ligand sampling methods, such as shape matching and systematic or stochastic sampling. Docking studies have been applied to agitoxin-2 to predict its binding modes with potassium channels.

Docking protocols are often used in conjunction with experimental data, such as from mutagenesis studies, to predict and validate the functional residues involved in the interaction. For instance, docking of agitoxin onto molecular models of the K+ channel pore has been examined to understand the predicted interactions. Computational approaches, including high-temperature molecular dynamics and the use of distance restraints derived from experimental thermodynamic mutant cycles, have been utilized to generate models of the AgTx2-Shaker complex and identify plausible binding mode candidates. The quality and validity of these predicted complexes are subsequently evaluated through further MD simulations and calculations of binding free energies.

Mutant Cycle Analysis for Interaction Mapping

Mutant cycle analysis, particularly thermodynamic mutant cycle analysis, is a powerful experimental technique used to probe the energetic coupling between residues in interacting proteins. This method has been extensively applied in agitoxin research to map the channel residues that interact with the toxin. By systematically mutating residues in both the toxin and the channel and measuring the effect on binding affinity, researchers can deduce which pairs of residues are energetically coupled and thus likely to be in close proximity in the complex.

Thermodynamic mutant cycle analysis has been used to extract experimental distance restraints, which can then be incorporated into computational modeling approaches to refine the predicted structures of toxin-channel complexes. Scanning mutagenesis, a precursor to mutant cycle analysis, helps identify individual toxin residues critical for making energetic contacts with the channel. This analysis has been instrumental in constraining the position of multiple channel residues within the pore-forming loops relative to the bound toxin structure. Specific key interactions, such as that between Lys27 on agitoxin and Tyr445 on the Shaker channel, have been identified and characterized using this technique, revealing details about the shallow vestibule at the K+ channel entryway.

Advanced Imaging and Biophysical Techniques

Advanced imaging and biophysical techniques provide experimental avenues to directly visualize and quantify the interactions and dynamics of agitoxin with potassium channels, offering crucial validation and complementary information to computational studies.

High-Speed Atomic Force Microscopy (HS-AFM) for Binding Dynamics

High-Speed Atomic Force Microscopy (HS-AFM) is a cutting-edge technique that allows for the direct visualization of structural changes and molecular interactions of proteins in a liquid environment without the need for labeling. This capability makes it particularly well-suited for observing the dynamic process of toxin binding to ion channels in real-time. HS-AFM has been successfully applied to study the binding dynamics of agitoxin-2 to the KcsA channel, a model potassium channel.

HS-AFM observations have provided unprecedented insights into the kinetics of AgTx2 binding and dissociation at the single-molecule level. Analysis of the images obtained revealed that the affinity of the channel for AgTx2 increased during periods of persistent binding and decreased during persistent dissociation. These findings led to the proposal of a four-state binding model, which includes an induced-fit pathway. The studies demonstrated that this induced-fit mechanism was dominant and significantly accelerated the binding of AgTx2, by as much as 400 times. HS-AFM provides a spatial resolution in the range of 1 to 5 nm, enabling the derivation of kinetic parameters from the recorded dynamics of single molecules.

Fluorescently Labeled Agitoxin Derivatives for Imaging and Ligand Screening

Fluorescently labeled derivatives of agitoxin serve as valuable probes for studying potassium channels using fluorescence microscopy and for high-throughput ligand screening. These labeled toxins can be generated either through chemical synthesis, where fluorescent dyes are attached to the peptide, or by creating genetically encoded fusion proteins where agitoxin is linked to a fluorescent protein like GFP or RFP.

Studies have characterized fluorescently labeled AgTx2 derivatives, such as those conjugated with tetramethylrhodamine, GFP, and RFP, demonstrating their ability to bind to Kv1 channels with high affinity. More recently, Atto488-agitoxin 2 (A-AgTx2), an AgTx2 molecule N-terminally labeled with the Atto 488 fluorophore, has been developed and studied. Interestingly, N-terminal labeling with Atto488 or GFP has been shown to modify the pharmacological profile of AgTx2, enhancing its selectivity for certain Kv1 subtypes. For example, A-AgTx2 was found to bind selectively to KcsA-Kv1.3 channels while losing significant affinity for KcsA-Kv1.1 and KcsA-Kv1.6, in contrast to unlabeled AgTx2.

Agitoxin 1 As a Tool for Basic and Applied Biomedical Research

Probing Ion Channel Structure-Function Relationships

Agitoxin 1 has been instrumental in advancing the understanding of the structure-function relationships of voltage-gated potassium channels, particularly those in the Kv1 family. Its interaction with the channel pore has provided crucial insights into the architecture of the channel's selectivity filter and extracellular vestibule, regions critical for ion conduction and toxin binding.

Studies utilizing this compound, often in conjunction with mutagenesis and electrophysiological techniques, have helped identify the specific amino acid residues in the channel protein that constitute the toxin binding site. By observing how mutations in the channel affect this compound binding affinity and blocking efficacy, researchers can map the molecular determinants of toxin-channel interaction. This approach has contributed significantly to understanding how the channel's structure dictates its function and its susceptibility to modulation by external ligands like peptide toxins. The high-affinity binding of this compound to certain Kv channels, such as the Kv2.1-Δ7 mutant, which was engineered to enhance this interaction, has enabled detailed measurements of gating currents, providing insights into the voltage-sensing mechanisms of these channels.

Investigating the Roles of Potassium Channels in Cellular Physiology

The selective blockade of potassium channels by this compound allows researchers to investigate the physiological roles of specific Kv1 channel subtypes in various cellular contexts. By inhibiting the activity of these channels, researchers can observe the downstream effects on cellular excitability, action potential firing patterns, and other cellular processes regulated by potassium flux.

For example, studies employing this compound have helped identify the key roles of Kv1.2 and other Kv1 channels in regulating dopamine (B1211576) release at axonal terminals in the striatum and influencing the spiking activity of midbrain dopamine neurons. Such research highlights the involvement of these channels in neuronal function and suggests their potential contribution to neurological disorders like Parkinson's disease, which are associated with impaired dopamine release. this compound, along with other peptide blockers, has proven useful in discriminating between various subtypes of Kv1 channels and studying their localization and function in cellular physiology.

Advancements in Understanding Protein-Protein Interactions and Molecular Recognition

This compound serves as a valuable probe for studying protein-protein interactions, specifically the interaction between the peptide toxin and the ion channel protein. The high affinity and specificity of this interaction provide a model system for understanding the principles of molecular recognition between a protein ligand and its receptor.

Research involving this compound has contributed to understanding how the three-dimensional structure of the toxin dictates its binding to the channel protein. Studies have explored the interface formed by the toxin and channel residues, identifying key contact points and the nature of the forces driving the interaction. This detailed understanding of the this compound-channel complex provides a framework for studying other protein-protein interactions and for the rational design of molecules that can selectively target specific protein interfaces.

Development of Selective Molecular Probes for Ion Channel Research

This compound itself is a highly selective molecular probe, particularly for certain Kv1 channels like Kv1.3. Its potency and specificity have made it a benchmark for the development of new tools for ion channel research.

The structure and activity of this compound have inspired the design and synthesis of modified peptides and mimetics with altered selectivity or enhanced properties, such as fluorescent labeling for imaging studies. For instance, fluorescently labeled derivatives of related toxins, like Agitoxin 2 fused with GFP (AgTx2-GFP), have been developed based on the principles learned from studying toxins like this compound, enabling fluorescent imaging of channel distribution and facilitating binding studies in live cells. These advancements in developing selective molecular probes are crucial for the precise identification, localization, and functional characterization of specific ion channel subtypes in complex biological systems.

Differentiation of Plasma Membrane vs. Intracellular Channel Functions in Research Models

This compound, as a peptide toxin that interacts with the extracellular face of ion channels, is primarily used to study channels located on the plasma membrane. Its inability to easily cross the cell membrane without specific delivery mechanisms inherently limits its direct application to intracellular channels in standard experimental setups.

Therefore, in research models, the use of this compound allows for the functional differentiation between potassium channels located on the plasma membrane and those that might reside on intracellular organelles. By applying this compound extracellularly and observing its effects on cellular electrical activity or ion flux, researchers can infer the contribution of plasma membrane-resident Kv1 channels. If a cellular process regulated by potassium channels remains unaffected by extracellular this compound, it suggests that intracellular potassium channels or different types of plasma membrane channels are involved. This differential sensitivity to extracellularly applied toxins like this compound is a simple yet effective method for initial localization and functional assignment of ion channel populations in research models.

Q & A

Q. What structural features of Agitoxin 1 enable its selective binding to potassium channels?

this compound (AGTX1) binds to voltage-gated potassium (Kv) channels via a conserved pore region, with its β-sheet scaffold and disulfide-stabilized alpha/beta domains critical for interaction. Structural studies using X-ray crystallography (3.2 Å resolution) reveal that AGTX1's selectivity filter, lined by carbonyl oxygen atoms, coordinates K⁺ ions while excluding smaller Na⁺ ions due to geometric constraints . Methodologically, researchers should combine mutagenesis with electrophysiological assays (e.g., patch-clamp) to validate binding residues and employ molecular dynamics simulations to model toxin-channel interactions.

Q. How can researchers reproducibly express and purify this compound for functional studies?

Recombinant expression in E. coli with a His-tag followed by refolding under oxidative conditions is a standard protocol. Key steps include optimizing induction temperature (e.g., 16°C to minimize inclusion bodies) and using size-exclusion chromatography to isolate monomeric toxin. Purity (>95%) must be confirmed via SDS-PAGE and mass spectrometry, with functional validation through competitive binding assays against radiolabeled toxins like charybdotoxin .

Advanced Research Questions

Q. How should experimental designs address contradictions in AGTX1’s efficacy across different Kv channel subtypes?

Discrepancies in AGTX1 binding affinity (e.g., higher potency for Kv1.3 vs. Kv1.1) often arise from variations in channel pore conformations or assay conditions (e.g., lipid bilayer composition). Researchers should:

  • Use PICOT frameworks to define population (specific Kv subtypes), intervention (toxin concentration), and outcomes (IC₅₀ values) .
  • Apply FINER criteria to ensure feasibility (e.g., access to heterologous expression systems) and relevance (e.g., therapeutic targeting of autoimmune diseases via Kv1.3) .
  • Conduct meta-analyses of published IC₅₀ values, accounting for variables like pH and temperature .

Q. What methodological strategies resolve ambiguities in AGTX1’s mechanism of pore occlusion versus gating modulation?

Conflicting models (pore block vs. allosteric gating inhibition) require multi-technique validation:

  • Electrophysiology : Compare toxin effects on open probability (single-channel recordings) and macroscopic currents.
  • NMR spectroscopy : Use hyperdimensional projection-reconstruction to map AGTX1-channel interaction dynamics, as demonstrated for similar toxins .
  • Cryo-EM : Resolve toxin-bound channel conformations at near-atomic resolution to distinguish pore occlusion from lateral movement of voltage sensors .

Q. How can researchers optimize AGTX1 analogues for enhanced specificity while minimizing off-target effects?

Rational design involves:

  • Alanine scanning mutagenesis : Identify residues critical for Kv subtype specificity (e.g., Lys27 for Kv1.3).
  • Rosetta-based computational modeling : Predict stabilizing mutations (e.g., hydrophobic core substitutions) without disrupting disulfide bonds.
  • High-throughput screening : Use fluorescence polarization assays with labeled channels to quantify binding kinetics of analogues .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing AGTX1 dose-response data with high variability?

  • Non-linear regression : Fit data to Hill-Langmuir equations using tools like GraphPad Prism, reporting 95% confidence intervals for IC₅₀.
  • Outlier detection : Apply Grubbs’ test to exclude non-physiological datapoints (e.g., due to protein aggregation).
  • Replicates : Use ≥3 biological replicates (distinct toxin batches) and ≥2 technical replicates per experiment .

Q. How should conflicting structural data from X-ray crystallography and NMR be reconciled in AGTX1 studies?

X-ray structures (static snapshots) may miss flexible regions detectable via NMR. Researchers should:

  • Compare B-factors (crystallography) with NMR relaxation data to identify dynamic residues.
  • Use molecular dynamics simulations (e.g., AMBER) to model conformational ensembles and validate against experimental constraints .

Synthesis of Literature

Q. What frameworks guide the integration of AGTX1 findings into broader ion channel pharmacology?

  • Systematic reviews : Follow PRISMA guidelines to aggregate data on AGTX1’s therapeutic potential (e.g., immunosuppression via Kv1.3 blockade).
  • Cross-disciplinary synthesis : Link structural insights (e.g., selectivity filter interactions) to drug design principles for peptide-based channel modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.